
H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” is a peptide consisting of the amino acids lysine, phenylalanine, leucine, isoleucine, valine, lysine, and serine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar SPPS protocols. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
科学研究应用
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” are widely used in scientific research due to their diverse biological activities. They are studied for:
Biological Activity: Potential roles in signaling pathways, enzyme inhibition, and receptor binding.
Therapeutic Applications: Development of peptide-based drugs for conditions like cancer, diabetes, and infectious diseases.
Industrial Applications: Use in biotechnology for enzyme immobilization, biosensors, and as components in synthetic biology.
作用机制
The mechanism of action for peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
相似化合物的比较
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A shorter peptide with overlapping amino acids.
Uniqueness
The uniqueness of “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” lies in its specific sequence, which determines its unique biological activity and potential applications. The presence of lysine and serine residues, for example, can influence its solubility and interaction with biological targets.
属性
CAS 编号 |
245759-05-1 |
|---|---|
分子式 |
C41H71N9O9 |
分子量 |
834.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H71N9O9/c1-7-26(6)34(40(57)49-33(25(4)5)39(56)45-29(18-12-14-20-43)36(53)48-32(23-51)41(58)59)50-38(55)30(21-24(2)3)47-37(54)31(22-27-15-9-8-10-16-27)46-35(52)28(44)17-11-13-19-42/h8-10,15-16,24-26,28-34,51H,7,11-14,17-23,42-44H2,1-6H3,(H,45,56)(H,46,52)(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,58,59)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
JIFHFXJAODUIPJ-KQBMMHAASA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


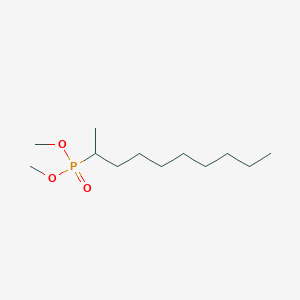

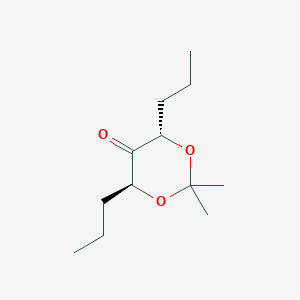
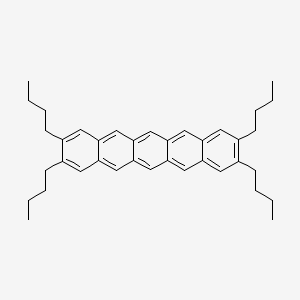
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
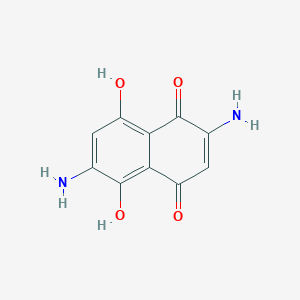

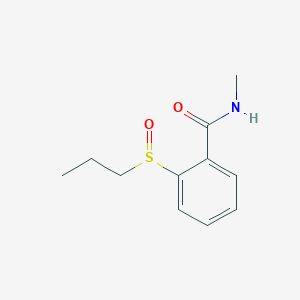
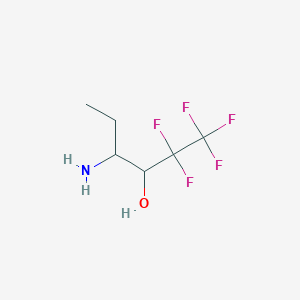


![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
